![molecular formula C11H12BrNO4 B1391617 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid CAS No. 1216775-30-2](/img/structure/B1391617.png)
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Overview
Description
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is a chemical compound used in diverse scientific research for its multifaceted applications. It is a light green solid .
Synthesis Analysis
The synthesis of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid can be achieved from METHYL 3-BROMO-2-OXO-2H-PYRAN-5-CARBOXYLATE .Molecular Structure Analysis
The molecular formula of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is C11 H12 Br N O4 .Scientific Research Applications
Based on the information available, here is an analysis of some of the scientific research applications of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid:
Chemistry and Organic Synthesis
This compound is used as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. These reactions are important for creating carbon-carbon bonds in organic synthesis, which is fundamental in the development of pharmaceuticals and complex organic molecules .
Biological Applications
Although specific biological applications for this compound were not detailed in the search results, compounds like this often play a role in the synthesis of small molecules that can act as selective agonists or antagonists to certain receptors in biological systems. For example, similar compounds have been used in the preparation of small-molecule melanocortin-4 receptor agonists, which have shown efficacy in pilot studies of sexual dysfunction .
Sensing Applications
Schiff bases derived from similar compounds have been studied for their sensing applications. These materials can be designed to respond to specific stimuli, making them useful in various sensing technologies .
Advanced Materials
The compound’s derivatives could potentially be used in the production of advanced materials, such as those used in battery science and technology . While specific applications were not found, the structural features of such compounds can contribute to the development of new materials with desirable properties .
properties
IUPAC Name |
5-bromo-6-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-9-5-7(11(14)15)6-13-10(9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYWFJMSRJYXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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